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molecular formula C10H9FO2 B1416500 3-Cyclopropyl-4-fluorobenzoic acid CAS No. 1063733-86-7

3-Cyclopropyl-4-fluorobenzoic acid

Cat. No. B1416500
M. Wt: 180.17 g/mol
InChI Key: BCWIANHQGXRUTR-UHFFFAOYSA-N
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Patent
US08741934B2

Procedure details

To a solution of compound 3 ethyl 4-fluoro-3-vinylbenzoate (Preparation 54, 87 g, 0.42 mol, 1 eq) in THF (470 mL) and water (400 mL) was added lithium hydroxide monohydrate (35.1 g, 0.84 mol, 2.0 eq). The resulting mixture was stirred at 40° C. overnight. THF was removed in vacuum, then 6N hydrogen chloride solution was added dropwise until pH=2. The mixture was extracted with ethyl acetate (3×600 mL). The organic phase was dried over sodium sulfate and concentrated in vacuo to give title compound as a white solid (60.8 g, 0.34 mol, 81%).
[Compound]
Name
compound 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
87 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
35.1 g
Type
reactant
Reaction Step One
Name
Quantity
470 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8]CC)=[O:7])=[CH:4][C:3]=1[CH:13]=[CH2:14].O.[OH-].[Li+].[CH2:18]1COCC1>O>[CH:13]1([C:3]2[CH:4]=[C:5]([CH:11]=[CH:12][C:2]=2[F:1])[C:6]([OH:8])=[O:7])[CH2:14][CH2:18]1 |f:1.2.3|

Inputs

Step One
Name
compound 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
87 g
Type
reactant
Smiles
FC1=C(C=C(C(=O)OCC)C=C1)C=C
Name
lithium hydroxide monohydrate
Quantity
35.1 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
470 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 40° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
THF was removed in vacuum
ADDITION
Type
ADDITION
Details
6N hydrogen chloride solution was added dropwise until pH=2
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×600 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC1)C=1C=C(C(=O)O)C=CC1F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.34 mol
AMOUNT: MASS 60.8 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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